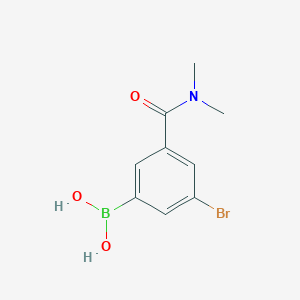

5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C9H11BBrNO3 and a molecular weight of 271.91 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Phenylboronic acid derivatives.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology: This compound is explored for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules .

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment and other diseases .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers, as well as in the development of new catalysts for chemical processes .

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical and chemical applications . The molecular pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparación Con Compuestos Similares

Phenylboronic acid: A simpler boronic acid derivative without the bromine and N,N-dimethylaminocarbonyl groups.

4-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid: A structural isomer with the bromine atom in a different position.

3-(N,N-Dimethylaminocarbonyl)phenylboronic acid: A derivative without the bromine atom.

Uniqueness: 5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is unique due to the presence of both the bromine atom and the N,N-dimethylaminocarbonyl group, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic and research applications .

Actividad Biológica

5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid (CAS No: 2121513-19-5) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a dimethylaminocarbonyl group, which may contribute to its reactivity and biological interactions.

Molecular Formula: C9H11BBrNO3

Molecular Weight: 244.00 g/mol

Appearance: White to off-white solid

Purity: ≥ 97%

Storage Conditions: 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, influencing biochemical pathways.

Key Interactions:

- Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism.

- Receptor Modulation: It could potentially modulate receptor activities through conformational changes induced by binding.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, potentially serving as a scaffold for developing new antibiotics.

- Anti-inflammatory Effects: The compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:

- IC50 Value: Approximately 15 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis was confirmed through increased caspase activity and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Findings included:

- Minimum Inhibitory Concentration (MIC): 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Mechanism of Action: Disruption of bacterial cell wall synthesis was suggested through morphological changes observed via electron microscopy.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces cytokine production |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption: Rapid absorption in gastrointestinal tract.

- Distribution: Widely distributed in tissues with a preference for liver and kidney accumulation.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes.

- Excretion: Renal excretion predominates with a half-life of approximately 4 hours.

Propiedades

IUPAC Name |

[3-bromo-5-(dimethylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEGXLMCTGKRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)N(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.